
2-Cyano-3,4-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3,4-dimethylpentanoic acid is an organic compound with the molecular formula C8H13NO2 It is a derivative of pentanoic acid, featuring a cyano group (-CN) and two methyl groups (-CH3) attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3,4-dimethylpentanoic acid typically involves the cyanoacetylation of appropriate precursors. One common method includes the reaction of 3,4-dimethylpentanoic acid with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyano-3,4-dimethylpentanoic acid involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpentanoic acid: Similar structure but lacks the cyano group.
3,4-Dimethylpentanoic acid: Similar structure but lacks the cyano group.
2-Cyano-3,4-dimethylpentanoic acid ethyl ester: An ester derivative with similar properties.
Uniqueness
This compound is unique due to the presence of both the cyano group and the two methyl groups, which confer distinct chemical reactivity and potential applications. The cyano group enhances its electrophilic character, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-cyano-3,4-dimethylpentanoic acid |
InChI |
InChI=1S/C8H13NO2/c1-5(2)6(3)7(4-9)8(10)11/h5-7H,1-3H3,(H,10,11) |
InChI Key |
KCVRTQRXWATQOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


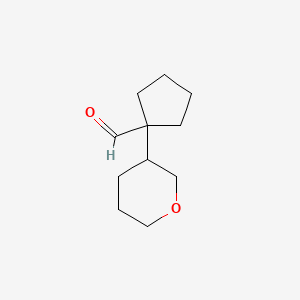

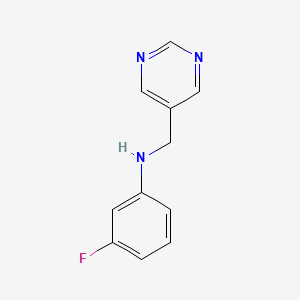
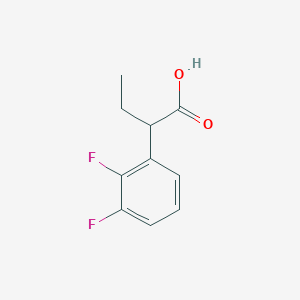
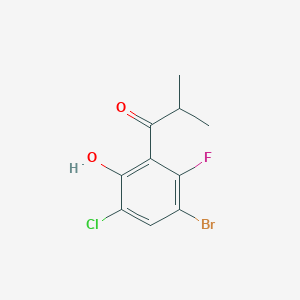
![(Cyclopropylmethyl)[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13287861.png)
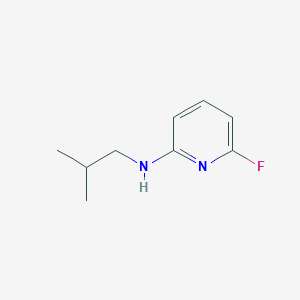
amine](/img/structure/B13287868.png)
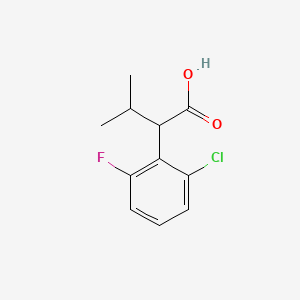
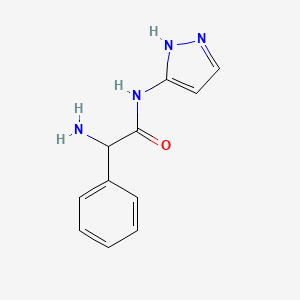
![2-{[1,2,4]Triazolo[1,5-a]pyridin-8-yl}acetic acid](/img/structure/B13287877.png)
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13287881.png)
![(2-Ethylbutyl)[(3-fluorophenyl)methyl]amine](/img/structure/B13287898.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline](/img/structure/B13287903.png)
